molecular formula C13H10FNO2 B3386996 2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid CAS No. 784-58-7

2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid

Cat. No.: B3386996
CAS No.: 784-58-7
M. Wt: 231.22 g/mol
InChI Key: HLCKTTRLVOHYDW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid (CAS 784-58-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial precursor in the synthesis of complex fluoroquinolone antibiotics, a class of broad-spectrum synthetic antibacterial agents . The core quinoline structure, featuring the cyclopropyl and fluorine substituents, is a hallmark of this important drug class, which includes widely used medications like ciprofloxacin . The primary research value of this compound lies in its role as a building block for the development of novel antibacterial agents. Researchers utilize this intermediate to create new derivatives and hybrids, often by modifying the C-3 carboxyl group or other positions on the core structure, to enhance efficacy against multi-drug resistant bacteria . Such modifications are a key strategy in the ongoing effort to overcome bacterial resistance mechanisms, including those that have emerged against ciprofloxacin . Beyond its application in creating new antimicrobials, this intermediate is also a valuable scaffold for investigating potential anticancer, antiviral, and anti-inflammatory agents, reflecting the expanding therapeutic potential of the fluoroquinolone core . Application Note: This product is provided for laboratory research and manufacturing purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCKTTRLVOHYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232462
Record name 2-Cyclopropyl-6-fluoro-4-quinolinecarboxylic acid
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Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-58-7
Record name 2-Cyclopropyl-6-fluoro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-6-fluoro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Analysis of 2 Cyclopropyl 6 Fluoroquinoline 4 Carboxylic Acid Analogues

Conformational and Electronic Influence of the N-1 Cyclopropyl (B3062369) Group on Biological Potency

Research indicates that the N-1 cyclopropyl group plays a crucial role in the lethality of fluoroquinolones. nih.govresearchgate.net Specifically, this substituent enhances the protein synthesis-independent mechanism of bacterial killing. nih.govresearchgate.net Energy minimization modeling has revealed that the N-1 cyclopropyl and C-8 methoxy (B1213986) groups can adopt a trans configuration, extending out of the plane of the quinolone core. researchgate.net This orientation can restrict the rotational freedom of the substituent at the C-7 position, potentially influencing how the molecule binds to its target. nih.gov The substitution of the quinolone at position-1 with a cyclopropyl group has been found to be the most beneficial for antibacterial activity among various prepared series of compounds. researchgate.net

Furthermore, studies on fluorocyclopropyl quinolones have shown that introducing a fluorine atom onto the cyclopropyl ring can modulate lipophilicity and antibacterial potency. nih.gov Structure-activity relationship studies of these analogues indicate that stereochemistry is important, with cis derivatives often being more potent against Gram-positive bacteria than their trans counterparts. nih.gov

N-1 SubstituentRelative Potency (Gram-negative)Key FindingsReference(s)
Cyclopropyl HighEnhances protein synthesis-independent killing; optimal for overall antibacterial activity. nih.gov, researchgate.net, researchgate.net
Ethyl ModerateLess potent than cyclopropyl derivatives. researchgate.net
2,4-difluorophenyl VariableCan be less beneficial or associated with adverse effects. researchgate.net
cis-2-fluorocyclopropyl HighMore potent against Gram-positive bacteria than the trans isomer. nih.gov
trans-2-fluorocyclopropyl Moderate-HighLess potent against Gram-positive bacteria compared to the cis isomer. nih.gov

Role of the C-6 Fluorine Atom in Target Interaction and Permeability

The addition of a fluorine atom at the C-6 position was a landmark modification in the evolution of quinolones, defining the second-generation and the entire class of "fluoroquinolones". nih.govmdpi.com This single substitution resulted in a marked increase in antibacterial activity and potency compared to the non-fluorinated parent compounds like nalidixic acid. mdpi.comnih.gov

The C-6 fluorine atom is thought to contribute to both enhanced bacterial penetration and increased inhibition of the target enzyme, DNA gyrase. researchgate.net While it was initially considered essential for broad-spectrum activity, it has since been discovered that potent compounds can be developed without this feature. researchgate.net However, for the vast majority of clinically relevant quinolones, the C-6 fluoro group remains a key component for high potency. nih.gov For instance, flumequine, the first fluorinated quinolone, showed significantly increased antimicrobial activity against K. pneumoniae, E. coli, and Proteus vulgaris compared with the non-fluorinated nalidixic acid. mdpi.com

CompoundC-6 SubstituentRelative PotencyReference(s)
Nalidixic Acid Analogue -HBaseline mdpi.com
Flumequine -F2 to 15-fold increase vs. Nalidixic acid against certain Gram-negative bacteria. mdpi.com
Ciprofloxacin (B1669076) -FSubstantially greater potency against Gram-negative bacteria. nih.gov

Significance of the C-4 Carboxylic Acid Group for Chelation and Enzyme Binding

The 4-quinolone-3-carboxylic acid moiety is a non-negotiable structural feature for the antibacterial activity of this class of drugs. ualberta.ca The 3-carboxylate and 4-carbonyl groups are considered essential for binding to the target enzymes—DNA gyrase and topoisomerase IV—and for bacterial transport. ualberta.ca

These two functional groups form a β-keto acid system that is crucial for chelating a divalent metal ion, typically Mg²⁺. nih.govnih.gov Crystallographic studies have revealed that the quinolone molecule does not bind directly to the protein's amino acid residues. Instead, the interaction is mediated through a water-metal ion bridge. nih.govacs.org The Mg²⁺ ion is chelated by the C-3 carboxyl and C-4 keto groups of the quinolone, and the metal ion's coordination sphere is completed by four water molecules. nih.gov Two of these water molecules then form hydrogen bonds with key serine and acidic residues in the enzyme's quinolone resistance-determining region (QRDR). nih.gov This drug-enzyme-DNA complex blocks the progression of the replication fork, leading to DNA damage and cell death. nih.govmdpi.com

Impact of Substituents at the C-7 Position on Antimicrobial Spectrum and Potency

The substituent at the C-7 position is one of the most versatile and influential sites for modification on the quinolone scaffold. wisdomlib.orgnih.gov This position directly interacts with the DNA gyrase or topoisomerase IV enzymes and significantly impacts the drug's antibacterial potency, spectrum of activity, and pharmacokinetic properties. nih.gov Modifications at C-7 are crucial for modulating activity against different types of bacteria, including Gram-positive, Gram-negative, and anaerobic organisms. nih.gov Furthermore, increasing the bulkiness of the C-7 substituent has been observed to confer protection from bacterial efflux pumps, a common mechanism of resistance. nih.gov

The introduction of a piperazine (B1678402) ring at the C-7 position was a key feature in the development of second-generation fluoroquinolones like ciprofloxacin, contributing to improved Gram-negative activity. nih.gov Subsequent modifications to this piperazine moiety have been a fruitful strategy for expanding the antibacterial spectrum.

C-7 SubstituentExample CompoundPrimary Spectrum EnhancementReference(s)
Piperazine CiprofloxacinGram-negative (especially P. aeruginosa) nih.gov, mdpi.com
Alkylated Piperazine -Gram-positive nih.gov
Methylpiperazine GrepafloxacinGram-positive (S. pneumoniae) mdpi.com

Beyond the piperazine ring, a wide variety of other nitrogen-containing heterocyclic substituents at the C-7 position have been explored to optimize antibacterial activity. A pyrrolidinyl group at this position can provide a similar improvement in Gram-positive activity as an alkylated piperazine. researchgate.netnih.gov

A notable example is the use of a bulky azabicyclic group, which can produce the highest potency against Gram-positive bacteria. nih.gov This is demonstrated by comparing moxifloxacin (B1663623) and gatifloxacin; these two compounds are structurally similar, differing only at the C-7 position where moxifloxacin possesses an azabicyclic ring that substantially improves its Gram-positive potency compared to gatifloxacin's substituted piperazine. nih.gov The inclusion of a cyclopropane (B1198618) ring within these substituents, as seen in some pharmacologically active compounds, can also confer conformational rigidity that may be beneficial for binding to biological targets. researchgate.net

C-7 Substituent TypeKey FeatureImpact on ActivityExample Compound(s)Reference(s)
Trifluoroacetyl-substituted Aliphatic HalogenationEffective against resistant Gram-positive and Gram-negative strains.Compounds 2, 3, and 7 from study nanobioletters.com

Influence of C-8 Substitutions on Topoisomerase Selectivity and Activity

Substitutions at the C-8 position of the 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid core have a marked impact on the compound's interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These modifications can significantly enhance antibacterial potency, particularly against resistant strains, and modulate the selectivity of the compound for its target enzymes.

The introduction of small, electronegative substituents, such as halogen atoms (fluorine, chlorine, bromine) and methoxy groups, has been a key strategy in the development of potent fluoroquinolone antibacterials. Research has shown that these C-8 modifications can lead to a significant reduction in the minimum inhibitory concentration (MIC) against both wild-type and resistant bacterial strains.

For instance, the presence of a C-8 fluorine atom in the 1-cyclopropyl-6,8-difluoroquinoline-4-carboxylic acid scaffold has been shown to enhance activity against mammalian topoisomerase II. This highlights the delicate balance of substitutions required to achieve potent antibacterial activity while minimizing off-target effects.

Studies focusing on resistant mutants of Staphylococcus aureus and Mycobacterium smegmatis have demonstrated that C-8 halogen and methoxy groups can enhance the activity of fluoroquinolones. The enhancement is often more pronounced in resistant strains, suggesting that these substituents may help to overcome certain resistance mechanisms. Specifically, C-8 bromine, chlorine, and methoxy groups have been found to reduce the MIC by three- to five-fold in a gyrase mutant of M. smegmatis and seven- to eight-fold in a gyrase-topoisomerase IV double mutant of S. aureus. A C-8 fluorine moiety also provides a notable, albeit smaller, reduction in MIC.

The C-8 methoxy group, in particular, has been identified as a key substituent for enhancing the lethal action of fluoroquinolones against resistant mutants. While not always leading to a significant increase in the ability to block bacterial growth (bacteriostatic activity) compared to their C-8 hydrogen counterparts, C-8 methoxy derivatives have shown a markedly increased ability to kill bacteria (bactericidal activity), especially those with pre-existing resistance mutations in DNA gyrase. This suggests that the C-8 methoxy group may play a role in stimulating the release of lethal double-strand DNA breaks from the drug-enzyme-DNA complex.

The improved activity conferred by C-8 substituents is thought to be, in part, due to favorable interactions within the enzyme-DNA complex. These small groups can influence the conformation of the quinolone within the binding pocket, potentially leading to stronger or more stable interactions with the topoisomerase and the cleaved DNA. This can result in a more efficient trapping of the enzyme-DNA complex, which is the primary mechanism of action for this class of compounds.

The following table summarizes the general effects of C-8 substitutions on the topoisomerase activity of this compound analogues:

C-8 SubstituentEffect on Topoisomerase ActivityImpact on Resistant Strains
Hydrogen (H) Baseline activitySusceptible to resistance
Fluorine (F) Enhanced activityModerate improvement against resistant strains
Chlorine (Cl) Significantly enhanced activitySubstantial improvement against resistant strains
Bromine (Br) Significantly enhanced activitySubstantial improvement against resistant strains
Methoxy (OCH₃) Significantly enhanced bactericidal activityPronounced improvement against resistant strains, particularly in killing activity

Bioisosteric Replacement Strategies for Carboxylic Acid and Other Moieties

The carboxylic acid group at the C-4 position of the quinolone scaffold is essential for the antibacterial activity of this compound and its analogues. It plays a critical role in binding to the DNA gyrase and topoisomerase IV enzymes. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Therefore, bioisosteric replacement of the carboxylic acid is a key strategy in medicinal chemistry to improve the drug-like properties of these compounds while retaining their biological activity.

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The goal of bioisosteric replacement is to create a new molecule with enhanced properties, such as improved potency, selectivity, or metabolic stability.

Several functional groups have been investigated as bioisosteres for the carboxylic acid moiety in various drug classes, and these principles can be applied to the this compound scaffold. The most common bioisosteres for carboxylic acids are acidic heterocycles, such as tetrazoles and certain oxadiazoles, as well as sulfonamides.

Tetrazoles are one of the most widely used bioisosteres for carboxylic acids. The 1H-tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist in an ionized form at physiological pH and mimic the key interactions of the carboxylate group. The planar nature of the tetrazole ring also resembles the geometry of the carboxylic acid. Replacing the carboxylic acid with a tetrazole can lead to compounds with improved metabolic stability and, in some cases, enhanced biological activity.

Sulfonamides represent another class of carboxylic acid bioisosteres. The sulfonamide group can also exist in an ionized form and participate in similar hydrogen bonding interactions as a carboxylate. While generally less acidic than carboxylic acids, their acidity can be modulated by substituents on the nitrogen atom.

Other heterocyclic systems that have been explored as carboxylic acid bioisosteres include various triazoles, oxadiazoles, and thiadiazoles. The choice of a specific bioisostere depends on the desired physicochemical properties and the specific interactions required for binding to the target enzyme.

The following table outlines some potential bioisosteric replacements for the carboxylic acid moiety in this compound analogues and their general properties:

Carboxylic Acid BioisostereKey PropertiesPotential Advantages
1H-Tetrazole Acidic (pKa similar to carboxylic acid), PlanarImproved metabolic stability, potential for enhanced activity
Sulfonamide Acidic, Can act as hydrogen bond donor and acceptorCan modulate acidity, potential for improved pharmacokinetic properties
Acylsulfonamide More acidic than sulfonamides, closer pKa to carboxylic acidsMimics electronic properties of carboxylic acids more closely
Hydroxamic Acid Can act as a chelating group, acidicCan introduce new binding interactions
Hydroxyisoxazole Acidic heterocycleCan offer a different spatial arrangement of acidic proton

While the principles of bioisosteric replacement are well-established, the successful application of these strategies to the this compound scaffold requires careful consideration of the specific structure-activity relationships for this class of compounds. The ultimate goal is to identify a bioisostere that not only maintains the essential interactions with DNA gyrase and topoisomerase IV but also confers superior pharmacological properties.

Molecular Mechanisms of Action for 2 Cyclopropyl 6 Fluoroquinoline 4 Carboxylic Acid and Its Derivatives

Inhibition of Bacterial Type II Topoisomerases

The primary targets for fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes are crucial for managing the complex coiling and uncoiling of DNA required for replication, transcription, and repair. nih.gov Both enzymes are heterotetramers, with DNA gyrase composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂) and topoisomerase IV composed of two ParC and two ParE subunits (ParC₂ParE₂). nih.govcdc.gov The mechanism involves the enzymes creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. nih.govnih.gov Fluoroquinolones interfere with this process, effectively poisoning the enzymes. nih.govasm.org

The potency and primary target of a specific fluoroquinolone can vary between different bacterial species. Generally, DNA gyrase is the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria. nih.govoup.com

DNA gyrase, also known as topoisomerase II, is unique in its ability to introduce negative supercoils into DNA, a process necessary to relieve the positive supercoiling that accumulates ahead of the replication fork. oup.comnih.gov This function is vital for the initiation and progression of DNA replication. oup.com

Fluoroquinolones, including derivatives of 2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid, exert their inhibitory effect not by binding to the free enzyme, but by binding to and stabilizing the complex formed between DNA gyrase and DNA. youtube.comnih.gov This action traps the enzyme in an intermediate stage of its catalytic cycle, where the DNA is cleaved but not yet resealed. researchgate.netpnas.org The formation of this stable drug-enzyme-DNA ternary complex blocks the movement of the DNA replication fork and transcription machinery, leading to a halt in DNA synthesis and ultimately, cell death. oup.comresearchgate.net The stabilized complex can also be converted into permanent double-strand DNA breaks, which are lethal to the bacterium. nih.gov

EnzymeSubunitsPrimary FunctionPrimary Target In
DNA Gyrase GyrA₂, GyrB₂Introduces negative supercoils into DNA, relieves torsional stress during replicationGram-negative bacteria
Topoisomerase IV ParC₂, ParE₂Decatenation (separation) of interlinked daughter chromosomes after replicationGram-positive bacteria

Topoisomerase IV plays a critical role in the final stages of DNA replication, specifically in the separation of interlinked daughter chromosomes. oup.com This decatenation process is essential for the proper segregation of newly replicated chromosomes into daughter cells. oup.com

Similar to its interaction with DNA gyrase, this compound and its derivatives inhibit topoisomerase IV by stabilizing the enzyme-DNA complex. oup.com This prevents the resealing of the DNA strands, effectively halting cell division and leading to bacterial death. youtube.comyoutube.com In many Gram-positive organisms, such as Staphylococcus aureus, topoisomerase IV is the more susceptible target for fluoroquinolones. oup.com In Gram-negative bacteria like Escherichia coli, it typically serves as a secondary target, with inhibition becoming more significant after resistance mutations have occurred in the primary target, DNA gyrase. oup.com

Molecular Basis of Compound-DNA-Enzyme Complex Formation

The bactericidal activity of fluoroquinolones is fundamentally linked to the formation of a ternary complex consisting of the drug, the target enzyme (DNA gyrase or topoisomerase IV), and bacterial DNA. pnas.org These compounds bind reversibly at the interface between the enzyme and the cleaved DNA. nih.gov

Structural studies have revealed that the fluoroquinolone molecule intercalates into the DNA at the site of the double-strand break created by the topoisomerase. nih.govnih.gov The drug interacts with both the DNA and specific amino acid residues of the enzyme, particularly within the GyrA and ParC subunits near the active site tyrosine that forms a transient covalent bond with the DNA. nih.gov A noncovalent binding interaction, often mediated by a water-metal ion bridge (typically involving a magnesium ion), is crucial for stabilizing the complex. acs.orgacs.org This stabilization effectively acts as a physical barrier, preventing the enzyme from religating the broken DNA strands. nih.gov The collision of the replication fork with these trapped complexes is a key event that triggers the lethal effects of the antibiotic. cdc.govresearchgate.net Recent findings suggest the existence of at least two distinct modes of drug binding within the fluoroquinolone-gyrase-DNA complex, indicating interactions between the C-7 ring of the fluoroquinolone and both the GyrA and GyrB subunits. nih.govnih.gov This discovery opens new possibilities for designing derivatives that can form more stable complexes to enhance activity. nih.gov

Biochemical Pathways of Induced Bacterial Resistance and Strategies for Overcoming It

Bacterial resistance to this compound and its derivatives is a significant clinical challenge that can arise through several biochemical mechanisms. oup.comnih.gov

The most common form of resistance is target-mediated, arising from chromosomal mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govresearchgate.net These mutations typically occur within specific domains known as the quinolone resistance-determining regions (QRDRs) and result in amino acid substitutions that reduce the binding affinity of the drug for the enzyme-DNA complex. youtube.comresearchgate.net Resistance often develops in a stepwise manner; a first mutation occurs in the primary target enzyme, conferring a moderate level of resistance, followed by a second mutation in the secondary target, leading to higher levels of resistance. pnas.orgoup.comnih.gov

Another major pathway to resistance involves reducing the intracellular concentration of the drug. cdc.gov This is achieved through two main mechanisms:

Increased Efflux: Bacteria can overexpress endogenous multidrug resistance (MDR) efflux pumps, which actively transport the fluoroquinolone out of the cell before it can reach its target. cdc.govyoutube.com

Decreased Permeability: Gram-negative bacteria can alter the expression of outer membrane porin proteins (e.g., OmpF in E. coli), reducing the passive diffusion of the drug into the cell. oup.com

A third mechanism is plasmid-mediated resistance. oup.com Plasmids can carry genes, such as the qnr genes, which produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition. nih.govnih.gov They can also carry genes for enzymes that modify the antibiotic, such as the Aac(6')-Ib-cr aminoglycoside acetyltransferase, which can inactivate certain fluoroquinolones. nih.gov

Strategies to Overcome Resistance:

Developing Dual-Targeting Quinolones: Designing new fluoroquinolone derivatives that have balanced and potent activity against both DNA gyrase and topoisomerase IV. nih.govnih.gov This would necessitate that bacteria acquire mutations in both target enzymes simultaneously to achieve significant resistance, a much rarer event. nih.govpnas.org

Efflux Pump Inhibition: Research is ongoing to identify and develop compounds that can inhibit the function of bacterial efflux pumps. cdc.gov When used in combination with a fluoroquinolone, these inhibitors could restore its efficacy by increasing its intracellular concentration.

Modification of the Quinolone Structure: Synthesizing novel derivatives that can overcome target-site mutations. For example, modifications at the C-8 position (e.g., a methoxy (B1213986) group) have been shown to improve activity against mutants. pnas.org Creating hybrid molecules that link a fluoroquinolone to another antibacterial agent is also an emerging strategy. nih.gov

Resistance MechanismDescriptionExample
Target-Site Mutations Alterations in the amino acid sequence of DNA gyrase or topoisomerase IV, reducing drug binding affinity.Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC genes. researchgate.net
Reduced Drug Accumulation Decreased entry or increased removal of the drug from the bacterial cell.Overexpression of efflux pumps; modification of outer membrane porins (e.g., OmpF). cdc.govoup.com
Plasmid-Mediated Resistance Acquisition of resistance genes on mobile genetic elements.Qnr proteins protecting the target enzymes; Aac(6')-Ib-cr enzyme modifying the drug. nih.gov

Pre Clinical Biological Evaluation and Conceptual Therapeutic Potential

In Vitro Antimicrobial Activity against Diverse Bacterial Strains

Detailed studies quantifying the in vitro antimicrobial activity of the specific compound 2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid against a diverse range of bacterial strains are not prominently reported in publicly available scientific literature. The development of quinolone-based antibacterial agents has historically focused on derivatives that include a substituent at the C-7 position, which is crucial for broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The core structure, while foundational, is often considered a precursor or intermediate in the synthesis of more potent, clinically relevant antibiotics. chemicalbook.com

There is a lack of specific published data detailing the minimum inhibitory concentrations (MIC) or efficacy of this compound against key Gram-positive pathogens. For fluoroquinolones, potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae is typically conferred by specific heterocyclic substitutions at the C-7 position of the quinolone ring. nih.govmdpi.com Research on analogues shows that modifications to the piperazine (B1678402) ring at C-7 can enhance activity against these types of bacteria. mdpi.com

Specific data on the efficacy of this compound against Gram-negative bacterial pathogens is not available in the reviewed literature. The antibacterial action of fluoroquinolones against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is primarily mediated by the inhibition of the bacterial DNA gyrase enzyme. mdpi.comnih.gov Structure-activity relationship studies consistently demonstrate that the presence of an N-1 cyclopropyl (B3062369) group and a C-6 fluorine atom are important for this activity, but the C-7 substituent is generally considered essential for achieving high potency. nih.govnih.gov

No specific studies evaluating the activity of this compound against multi-drug resistant (MDR) bacterial strains were identified. The challenge of antimicrobial resistance has driven the synthesis of new fluoroquinolone derivatives designed to overcome common resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) of DNA gyrase. nih.gov Research efforts are focused on novel analogues that can evade these resistance mechanisms and show efficacy against extensively drug-resistant tuberculosis (XDR-TB) and other MDR pathogens. nih.govresearchgate.net

In Vitro Anti-tubercular Activity

The in vitro anti-tubercular activity of this compound has not been specifically documented. Fluoroquinolones as a class, such as ciprofloxacin (B1669076) and moxifloxacin (B1663623), are crucial second-line agents in the treatment of tuberculosis, especially multi-drug resistant strains (MDR-TB). nih.govnih.gov Their mechanism involves targeting the DNA gyrase of Mycobacterium tuberculosis. nih.gov Research in this area involves synthesizing novel fluoroquinolone analogues with improved activity and lipophilicity to better penetrate the mycobacterial cell wall. nih.govnih.gov

Evaluation of Antifungal Activity in Laboratory Settings

There is no significant evidence in the scientific literature to suggest that this compound has been evaluated for antifungal activity. While some quinolone derivatives have been screened for potential antifungal properties, this is not a primary characteristic of the main fluoroquinolone class, which is designed to be highly specific for bacterial topoisomerase enzymes. researchgate.netresearchgate.net

Pre-clinical Anti-proliferative and Anticancer Activities of Structural Analogues

While data on the parent compound is scarce, numerous structural analogues of fluoroquinolones have been investigated for their pre-clinical anti-proliferative and anticancer potential. This therapeutic exploration stems from the fact that fluoroquinolones target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are structurally related to human topoisomerase II, a validated target for many anticancer drugs. mdpi.comnih.gov

Research has demonstrated that certain fluoroquinolone derivatives can induce dose-dependent growth inhibition and apoptosis in various cancer cell lines. mdpi.comnih.gov Modifications to the core fluoroquinolone structure, particularly at the C-7 position and the C-3 carboxylic acid group, are critical for enhancing anticancer efficacy and selectivity for mammalian enzymes. nih.govnih.gov

Several novel synthetic fluoroquinolones have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including leukaemia, breast, pancreatic, and lung cancer cells. nih.gov For instance, studies on lipophilic fluoroquinolone derivatives have identified compounds with potent, nanomolar-level activity. nih.gov The mechanisms behind this anticancer activity include the inhibition of human topoisomerase I and II, cell cycle arrest, and the induction of apoptosis. nih.govnih.gov

Antiproliferative Activity of Selected Fluoroquinolone Analogues
Analogue CodeCancer Cell LineCell Line TypeIC₅₀ (µM)Source
R-4-BuACA (4e)K562Leukaemia0.005 nih.gov
CHxCA (7a)HELACervical Cancer0.40 nih.gov
R-4-HxACA (4f)PANC-1Pancreatic Cancer0.11 nih.gov
R-4-HxACA (4f)MCF-7Breast Cancer0.30 nih.gov
Piperonal Ciprofloxacin Hydrazone 26SMMC-7721Hepatocarcinoma2.96 nih.gov
Piperonal Ciprofloxacin Hydrazone 26MCF-7Breast Cancer3.71 nih.gov
Thiazolidine-2,4-dione Ciprofloxacin Derivative 24LOX IMVIMelanoma25.4 nih.gov

These findings suggest that the fluoroquinolone scaffold is a promising starting point for the development of novel anticancer agents. mdpi.comnih.gov

Studies on Coordination Chemistry and Metal Complex Formation with Biological Cations and Their Impact on In Vitro Activity

Extensive searches of scientific literature and research databases did not yield specific studies on the coordination chemistry and metal complex formation of this compound with biological cations. Consequently, there is no available research data detailing the impact of such potential complexes on the in vitro activity of this specific compound.

While the broader class of fluoroquinolone antibiotics, to which this compound belongs, is known to form complexes with metal ions, a review of existing literature indicates that research has focused on other derivatives such as ciprofloxacin, fleroxacin, and lomefloxacin. The interaction between fluoroquinolones and metal ions typically occurs through the carboxyl and carbonyl groups on the quinolone ring, leading to the formation of metal complexes that can alter the biological properties of the parent drug.

It has been observed in studies of other fluoroquinolones that complexation with metal ions can influence their antimicrobial activity. For instance, the formation of metal complexes can, in some cases, enhance the antibacterial effects, while in others, it may reduce the bioavailability of the drug. However, without specific experimental data for this compound, any discussion on its coordination chemistry and the resulting biological implications would be speculative.

Therefore, this section cannot be completed with the required detailed research findings and data tables as there is no available scientific literature on this specific topic for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinolone derivatives, QSAR models are developed to predict their antibacterial potency based on various molecular descriptors.

These models are built using a "training set" of quinolone analogues with known antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC). Various descriptors are calculated for each molecule, which can be categorized as:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Hydrophobic Descriptors: Like the octanol-water partition coefficient (logP), which describes the molecule's lipophilicity and influences cell penetration. pku.edu.cn

Steric/Topological Descriptors: Which describe the size, shape, and connectivity of the molecule.

Once calculated, these descriptors are used to build a mathematical equation that correlates them with the observed activity. Studies on fluoroquinolones have shown that their antibacterial activity is often dependent on a combination of these factors. pku.edu.cn For example, a well-balanced lipophilicity is crucial; the molecule must be soluble enough to travel through the aqueous environment yet lipophilic enough to cross bacterial cell membranes. Similarly, electronic properties like HOMO energy have been correlated with genotoxic potential, which is linked to the antibacterial mechanism. pku.edu.cn

A typical QSAR model might take the form of a multilinear regression equation. QSAR studies have consistently highlighted the importance of substituents at specific positions of the quinolone ring. For example, the nature of the substituent at the C-7 position significantly impacts the spectrum of activity and potency, a finding that is quantitatively supported by QSAR models correlating descriptors of the C-7 group with MIC values. nih.gov These predictive models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of candidates with the highest predicted activity. nih.gov

Table 2: Key Molecular Descriptors Used in QSAR Models for Fluoroquinolone Activity

Descriptor TypeSpecific DescriptorInfluence on Antibacterial Activity
ElectronicLUMO EnergyAffects the ability to accept electrons and interact with the target.
ElectronicHOMO EnergyCorrelates with the molecule's reactivity and potential for certain interactions. pku.edu.cn
HydrophobiclogP (Octanol-Water Partition Coefficient)Influences membrane permeability and overall bioavailability. pku.edu.cn
StericMolar Volume/Surface AreaAffects how the molecule fits into the enzyme's active site.
TopologicalConnectivity IndicesDescribe the branching and shape of the molecule, impacting binding.

Molecular Dynamics Simulations and Conformational Analysis of 2-Cyclopropyl-6-fluoroquinoline-4-carboxylic Acid and its Analogues

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations track the movements and interactions of every atom in the system, providing insights into the stability of the binding pose, the role of water molecules, and conformational changes in both the ligand and the protein.

For fluoroquinolones like ciprofloxacin (B1669076), MD simulations have been used to analyze the stability of the interactions predicted by docking. chemrxiv.org These studies confirm that the key hydrogen bonds and the magnesium chelation are maintained throughout the simulation, indicating a stable binding complex. mdpi.comresearchgate.net Simulations can reveal how mutations in the topoisomerase enzyme affect the binding stability of the drug, thereby providing a molecular-level explanation for antibiotic resistance.

Conformational analysis, often coupled with MD, investigates the different shapes (conformers) a molecule can adopt and their relative energies. nih.gov The conformation of the this compound scaffold is critical for its activity. The planarity of the quinolone ring system and the orientation of the substituents, particularly the C-7 ring, are crucial for optimal interaction with the DNA-gyrase complex. Theoretical studies have shown that intramolecular hydrogen bonding can influence the preferred conformation of quinolone precursors and derivatives. nih.gov MD simulations can explore the rotational freedom and flexibility of side chains, helping to understand how different analogues can adapt to the binding site. researchgate.net

De Novo Design and Virtual Screening for Novel Quinoline (B57606) Scaffolds

Computational chemistry also plays a proactive role in drug discovery through de novo design and virtual screening. These techniques are used to identify entirely new molecular scaffolds or to find novel derivatives of existing scaffolds with desired properties.

Virtual Screening: This process involves computationally testing large libraries of chemical compounds to see which ones are most likely to bind to a biological target. nih.gov For quinolones, researchers can screen vast virtual libraries against the 3D structure of DNA gyrase or topoisomerase IV. The screening is typically done using high-throughput docking, where each molecule in the library is docked to the enzyme's active site and scored based on its predicted binding affinity. nih.gov The top-scoring "hits" are then selected for further computational analysis or chemical synthesis and biological testing. This approach has been used to identify novel fluoroquinolone analogues effective against resistant bacterial strains. nih.gov

De Novo Design: This method involves building new molecules from scratch, atom by atom or fragment by fragment, directly within the binding site of the target protein. The software uses rules of chemical bonding and steric feasibility to generate novel structures that are complementary in shape and chemical properties to the active site. This approach can lead to the discovery of entirely new quinoline scaffolds that may have different properties or be less susceptible to existing resistance mechanisms. nih.gov Computational tools can design novel side chains for the C-7 position or suggest modifications to the core quinolone ring to enhance interactions with the target enzymes. nih.govnih.gov

These advanced computational strategies accelerate the discovery of new antibacterial agents by focusing laboratory efforts on compounds with the highest probability of success, saving significant time and resources in the drug development pipeline. rsc.org

Future Research Directions for 2 Cyclopropyl 6 Fluoroquinoline 4 Carboxylic Acid and Its Class

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally conscious methods for synthesizing quinoline-4-carboxylic acids is a critical area of ongoing research. Traditional methods like the Doebner and Pfitzinger reactions, while foundational, often suffer from drawbacks such as long reaction times, low yields, and the use of hazardous reagents. researchgate.net Consequently, modern synthetic chemistry is embracing green chemistry principles to refine these processes.

Key areas of exploration include:

Microwave-assisted synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of quinoline-4-carboxylic acids and their derivatives. mdpi.com

One-pot procedures: Combining multiple reaction steps into a single, continuous process, often without isolating intermediates, enhances efficiency and reduces solvent waste. researchgate.netnih.gov

Use of novel and reusable catalysts: Research into efficient and recyclable catalysts, including Lewis acid-surfactants, aims to improve reaction rates and facilitate easier product purification. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of traditional organic solvents minimizes environmental impact and can lead to cleaner reaction profiles. researchgate.net

These innovative approaches are not only crucial for the large-scale, cost-effective production of existing fluoroquinolones but also provide a robust platform for the synthesis of novel analogs with improved properties. researchgate.net

Advanced SAR Studies and Targeted Analog Design for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of fluoroquinolones influences their biological activity. nih.gov These studies provide a roadmap for designing new analogs with enhanced potency, an expanded spectrum of activity, and improved selectivity, thereby minimizing off-target effects. mdpi.com

Future SAR-guided research will likely focus on several key structural modifications:

C-7 position substitutions: The substituent at the C-7 position is known to significantly impact the antibacterial spectrum and potency. The introduction of novel heterocyclic moieties at this position is a promising strategy for developing analogs with improved activity against both Gram-positive and Gram-negative bacteria. mdpi.comasm.org

N-1 position modifications: The group at the N-1 position is crucial for antibacterial activity. Exploring a variety of cyclic groups at this position can optimize the interaction with the target enzymes. mdpi.comasm.org

Bioisosteric replacements: Replacing key functional groups with bioisosteres can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, replacing the sulfonyl group in some analogs with a carbonyl group has been shown to maintain a similar trend in antibacterial activity.

Quantitative structure-activity relationship (QSAR) studies, which use computational models to predict the biological activity of chemical compounds, will continue to be an invaluable tool in the rational design of new fluoroquinolone derivatives. aip.org These in silico methods, combined with traditional synthetic chemistry, will accelerate the discovery of next-generation compounds with superior therapeutic profiles.

Deepening Mechanistic Understanding at the Atomic and Molecular Levels

A profound understanding of the mechanism of action of fluoroquinolones at the atomic and molecular level is essential for the rational design of more effective drugs that can overcome resistance. The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. nih.gov

Future research in this area will aim to:

Elucidate the precise binding interactions: High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, can provide detailed snapshots of how fluoroquinolones interact with the DNA-enzyme complex. These studies can reveal the critical amino acid residues involved in drug binding and the role of metal ions in mediating these interactions. semanticscholar.orgnih.govnih.gov

Characterize the dynamics of the ternary complex: Computational modeling and simulation techniques can be employed to understand the dynamic nature of the fluoroquinolone-enzyme-DNA ternary complex. This can provide insights into how drug binding leads to the stabilization of the cleaved DNA complex and subsequent cell death.

Investigate the molecular basis of target preference: While DNA gyrase is the primary target in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria, this is not universal. nih.govnih.govyoutube.com Understanding the structural and sequential differences that dictate target preference can aid in the design of broad-spectrum agents or, conversely, highly specific compounds.

A more detailed mechanistic understanding will not only facilitate the design of novel inhibitors with improved affinity for their targets but also help in predicting and overcoming potential resistance mutations.

Development of Next-Generation Compounds Against Emerging Resistance Mechanisms

The increasing prevalence of bacterial resistance to fluoroquinolones poses a significant threat to their clinical efficacy. nih.govnih.gov Resistance can arise through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased efflux of the drug from the bacterial cell, and plasmid-mediated resistance. nih.govnih.govekb.eg

The development of next-generation fluoroquinolones is focused on overcoming these resistance mechanisms through several strategies:

Dual-targeting agents: Compounds that effectively inhibit both DNA gyrase and topoisomerase IV are thought to have a lower propensity for the development of resistance, as simultaneous mutations in both target genes would be required. wikipedia.org

Designing compounds that evade resistance mutations: By understanding the structural changes in the target enzymes caused by resistance mutations, it is possible to design new analogs that can still bind effectively to the mutated enzymes. nih.gov

Hybrid molecules: The synthesis of hybrid molecules that combine a fluoroquinolone scaffold with another antibacterial agent or a resistance inhibitor is a promising approach to combatting resistant strains. nih.gov These hybrids can have multiple mechanisms of action, making it more difficult for bacteria to develop resistance.

The continual evolution of bacterial resistance necessitates a dynamic and innovative approach to drug discovery. The development of novel fluoroquinolones with activity against resistant pathogens is a critical area of research to ensure the long-term viability of this important class of antibiotics.

Investigation of Broader Spectrum Non-Antibacterial Applications in Pre-clinical Models

Beyond their well-established antibacterial properties, fluoroquinolones have shown promise in a variety of other therapeutic areas. The unique chemical scaffold of these compounds allows for modifications that can shift their biological activity towards non-bacterial targets.

Pre-clinical research is actively exploring the potential of fluoroquinolone derivatives in several non-antibacterial applications:

Anticancer activity: A growing body of evidence suggests that certain fluoroquinolone analogs possess potent anticancer properties. researchgate.netnih.gov These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit topoisomerases in cancer cells. nih.govnih.gov Some derivatives have demonstrated selective cytotoxicity against tumor cells with minimal effects on normal cells. nih.govnih.gov

Antiviral activity: Some fluoroquinolone hybrids have demonstrated anti-HIV activity, indicating a potential for these compounds in the development of new antiviral agents. nih.gov

Antiparasitic activity: The quinolone scaffold has been investigated for its potential against various parasites, including those that cause malaria. nih.govmdpi.com

Other potential applications: Research has also pointed to the potential of fluoroquinolones in treating Alzheimer's disease and tuberculosis.

The exploration of these non-antibacterial applications represents a significant opportunity to repurpose and expand the therapeutic utility of the fluoroquinolone chemical class. Further pre-clinical and clinical studies are warranted to fully elucidate the potential of these compounds in treating a range of human diseases.

Q & A

Basic: What are the key considerations for synthesizing 2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves introducing the cyclopropyl group at position 2 and fluorine at position 6 via sequential functionalization. Critical steps include:

  • Cyclopropane Introduction : Use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopropyl moieties to the quinoline core.
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) under controlled pH and temperature to avoid side reactions.
  • Carboxylation : Hydrolysis of nitrile or ester intermediates under acidic/basic conditions to yield the carboxylic acid group.
    Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (60–100°C) to maximize yield. Monitor intermediates via HPLC and confirm purity (>95%) using LC-MS .

Basic: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluorine coupling patterns).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C₁₃H₁₁FNO₂: 248.0822).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are available.
  • Elemental Analysis : Validate empirical formula (C, H, N within ±0.4% of theoretical values). Cross-reference with IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituent position, halogenation) influence the compound’s biological activity or physicochemical properties?

Methodological Answer:

  • Positional Effects : Fluorine at position 6 enhances metabolic stability by blocking cytochrome P450 oxidation. Cyclopropyl at position 2 improves lipophilicity (logP ~2.5), critical for membrane permeability .
  • Halogen Substitution : Replace fluorine with chlorine (e.g., 6-Cl analog) to study steric vs. electronic effects on target binding. Use computational docking (e.g., AutoDock Vina) to predict affinity shifts.
  • Carboxylic Acid Bioisosteres : Test ester or amide derivatives to assess pharmacokinetic trade-offs (e.g., methyl ester for increased oral bioavailability but reduced solubility) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Source Validation : Confirm synthesis protocols (e.g., purity >95% via HPLC, absence of regioisomers) to rule out batch variability.
  • Assay Conditions : Standardize in vitro assays (e.g., pH, serum protein concentration) to minimize false positives/negatives.
  • Target Selectivity Profiling : Use kinome-wide screens to identify off-target interactions that may explain divergent results.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., PCA) to isolate variables (e.g., cell line differences, incubation time) .

Advanced: What computational strategies are effective for predicting the compound’s ADMET properties?

Methodological Answer:

  • QSAR Models : Train models on datasets of fluoroquinoline analogs to predict solubility (e.g., AlogPS), permeability (Caco-2 assay simulations), and toxicity (hERG inhibition risk).
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma half-life.
  • CYP450 Inhibition Prediction : Use docking (e.g., Glide) to assess interactions with CYP3A4/2D6 active sites. Validate with hepatic microsome assays .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in labeled containers for hazardous disposal.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in antimicrobial or anticancer contexts?

Methodological Answer:

  • Target Identification : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
  • Gene Knockdown : Use siRNA libraries to screen for genes whose silencing reverses compound efficacy (e.g., DNA gyrase in bacterial studies).
  • Resistance Studies : Serial passage assays under sublethal doses to identify mutations (e.g., QRDR mutations in gyrA for quinolone resistance) .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Catalyst Optimization : Screen immobilized catalysts (e.g., Pd/C) for recyclability and reduced metal leaching.
  • Workflow Design : Use flow chemistry for fluorination steps to enhance heat transfer and reduce byproducts. Validate with DOE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.